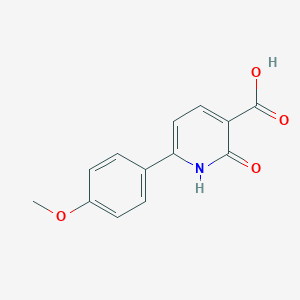

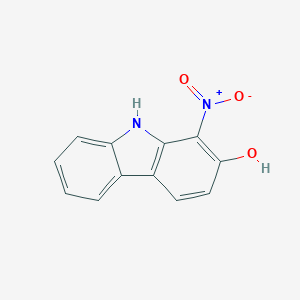

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

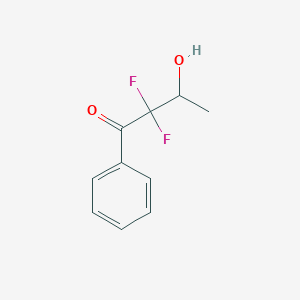

The compound “6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom, and a carboxylic acid group, which is a common functional group in organic chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, methoxyphenols can be synthesized from p-benzoquinone and methanol via a free radical reaction . Protodeboronation of pinacol boronic esters is another method used in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, specific structural data for this compound is not available .

Chemical Reactions Analysis

The compound may undergo a variety of chemical reactions typical of its functional groups. For example, carboxylic acids can undergo reactions such as neutralization, esterification, and decarboxylation .

Physical And Chemical Properties Analysis

Physical and chemical properties would depend on the specific structure of the compound. For example, carboxylic acids with six or fewer carbon atoms are freely or moderately soluble in water .

Scientific Research Applications

Photoprotective Agents in Cosmetics

- UV Absorption Properties : The compound’s aromatic ring system allows it to absorb ultraviolet (UV) radiation. It could serve as a UV filter in sunscreens and cosmetic products, protecting the skin from harmful UV rays .

Organic Synthesis and Chemical Reactions

- Building Block for Heterocyclic Compounds : Chemists use 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a precursor to synthesize various heterocyclic derivatives. For example, it can be transformed into furochromenes or other structurally interesting compounds .

Mechanism of Action

Target of Action

The primary targets of 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid are currently unknown. This compound is structurally similar to other pyridine derivatives, which have been found to interact with various biological targets . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Pyridine derivatives are known to interact with their targets through various mechanisms, including binding to active sites, altering protein conformation, and modulating signal transduction pathways . The exact mode of action for 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid would depend on its specific targets.

Biochemical Pathways

The biochemical pathways affected by this compound are also currently unknown. Pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-18-9-4-2-8(3-5-9)11-7-6-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXDUENLSLFAOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377647 |

Source

|

| Record name | 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820720 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

CAS RN |

147269-07-6 |

Source

|

| Record name | 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)

![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)